3-Bromodecane

Übersicht

Beschreibung

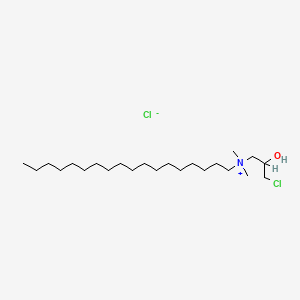

3-Bromodecane is a chemical compound with the molecular formula C10H21Br . It has an average mass of 221.178 Da and a monoisotopic mass of 220.082657 Da . It is also known by other names such as Decane, 3-bromo- .

Molecular Structure Analysis

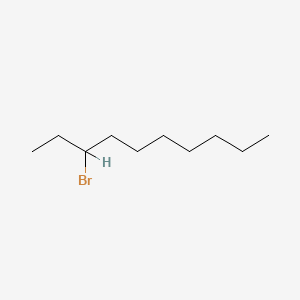

The molecular structure of 3-Bromodecane consists of a chain of 10 carbon atoms, with a bromine atom attached to the third carbon atom . The exact structure can be represented by the SMILES notation: CCCCCCCC(CC)Br.Physical And Chemical Properties Analysis

3-Bromodecane has a boiling point of 232.16°C and a density of 1.0516 (estimate) . It has a refractive index of 1.4462 (estimate) .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

3-Bromodecane, specifically in the form of 3-bromopyruvate (3BP), is recognized for its potent anticancer properties. It targets cancer cells' energy metabolism, both glycolysis and mitochondrial oxidative phosphorylation, leading to energy depletion and rapid cell death. Studies have shown that 3BP is effective in causing toxicity to cancer cells without affecting normal tissues, making it a strong candidate for cancer treatment (Ko et al., 2012).

Targeting Metastatic Prostate Cancer

Research has revealed that 3BP is particularly effective against metastatic prostate cancer cells. These cells are highly sensitive to 3BP, and it significantly inhibits their movement and proliferation. This suggests potential for 3BP in treating metastatic prostate cancer, particularly in limiting metastasis (Pichla et al., 2019).

DNA Damage in Cancer Cells

3BP induces DNA damage, potentially through the generation of reactive oxygen species (ROS) in yeast and human cancer cells. This effect contributes to its anticancer activity, offering insights into the mechanisms behind 3BP's cytotoxicity at the DNA level (Cal et al., 2020).

Bioorthogonal Profiling of Cancer Cells

3BP targets multiple proteins in cancer cells beyond glycolytic enzymes. This broad targeting spectrum reinforces its potential as an anticancer agent. The wide range of protein targets indicates that 3BP’s impact on cancer cells extends beyond selective inhibition of glycolysis, suggesting its pleiotropic consequences for cellular functions (Darabedian et al., 2018).

Challenges and Solutions in Clinical Applications

Despite its promising anticancer effects, 3BP faces challenges in clinical oncology, such as rapid inactivation and potential toxicity. Formulating 3BP with liposomes or other carriers may overcome these obstacles, improving its pharmacokinetics and cancer cytotoxicity while reducing risks (El Sayed, 2018).

Safety and Hazards

3-Bromodecane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Relevant Papers One relevant paper found discusses the self-propulsion of bromodecane oil droplets in aqueous surfactant . The study investigates the relationship between the self-propulsion of bromodecane oil droplets containing silica particles of varying concentration in Triton X-100 surfactant, noting up to an order of magnitude increase in propulsion speeds .

Eigenschaften

IUPAC Name |

3-bromodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKDDBPQFMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337942 | |

| Record name | 3-Bromodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromodecane | |

CAS RN |

30571-71-2 | |

| Record name | 3-Bromodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3050950.png)